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Compound of Interest

Compound Name: Bafilomycin D

Cat. No.: B016516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bafilomycin D, a potent and selective inhibitor of

vacuolar-type H+-ATPases (V-ATPases). We will delve into its mechanism of action,

quantitative inhibitory data, effects on cellular pathways, and detailed experimental protocols

for its application in research.

Introduction: Understanding Bafilomycin D
Bafilomycin D is a macrolide antibiotic derived from various Streptomyces species.[1][2] It

belongs to a family of compounds known for a wide range of biological activities, including

antifungal, antitumor, and immunosuppressant properties.[1] In the context of cell biology

research, Bafilomycin D is primarily utilized as a highly specific and potent inhibitor of V-

ATPases.[2][3]

V-ATPases are essential ATP-dependent proton pumps responsible for acidifying various

intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus.[4][5] By

disrupting the acidification of these organelles, Bafilomycin D serves as an invaluable tool for

investigating cellular processes that rely on pH homeostasis, including protein degradation,

vesicle trafficking, autophagy, and apoptosis.[1][4]
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Bafilomycin D is a complex macrolide with a defined chemical structure. Its properties are

summarized in the table below.

Property Value

Molecular Formula C₃₅H₅₆O₈[2][6]

Molecular Weight 604.8 g/mol [2][6]

CAS Number 98813-13-9[2][6]

Appearance Solid[2]

Purity ≥98%[2][6]

Solubility Soluble in DMSO, DMF, Ethanol, Methanol[2][7]

Origin Streptomyces sp.[2]

Mechanism of Action: V-ATPase Inhibition
V-ATPases are multi-subunit enzyme complexes that couple the energy from ATP hydrolysis to

pump protons (H+) across membranes. This action establishes the acidic environment required

for the function of various organelles. The enzyme consists of two main domains: the V1

domain, which is responsible for ATP hydrolysis, and the V0 domain, which forms the proton-

translocating channel within the membrane.

Bafilomycin D exerts its inhibitory effect by selectively binding to the V0 transmembrane

domain of the V-ATPase.[1][4] This binding event blocks the proton translocation channel,

effectively halting the pumping of H+ ions.[4][8] The inhibition is non-competitive with respect to

ATP, as Bafilomycin D does not bind to the ATP-hydrolyzing V1 domain.[9] This specific

interaction leads to a rapid increase in the intra-organellar pH, disrupting all pH-dependent

processes.
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Figure 1. Mechanism of V-ATPase inhibition by Bafilomycin D.

Quantitative Data: Inhibitory Potency and Selectivity
Bafilomycin D is a highly potent inhibitor of V-ATPases, exhibiting activity in the nanomolar

range. Crucially, it shows significant selectivity for V-type ATPases over other classes, such as

P-type ATPases (e.g., Na+/K+-ATPase), which are only affected at much higher, micromolar

concentrations.[2][9] This selectivity is critical for its use as a specific research tool.

Target Enzyme Organism/Tissue Inhibitory Value Reference

V-ATPase Neurospora crassa IC₅₀ ≈ 2 nM [3]

V-ATPase
N. crassa vacuolar

membranes
Kᵢ = 20 nM [2]

P-type ATPase E. coli
Kᵢ = 20,000 nM (20

µM)
[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50%

inhibition of the maximal effect. Kᵢ (Inhibition constant) is an indication of the potency of an

inhibitor.
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Biological Effects and Affected Signaling Pathways
By disrupting organellar acidification, Bafilomycin D impacts several critical cellular pathways.

The most well-documented application of Bafilomycin D is as an inhibitor of autophagy.[1]

Autophagy is a catabolic process where cells degrade their own components within lysosomes

to recycle nutrients and remove damaged organelles. The final step of this process involves the

fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is

degraded by acid-dependent hydrolases.

Bafilomycin D blocks autophagy at this late stage. By neutralizing the lysosomal pH, it

prevents the activation of lysosomal proteases and may also inhibit the physical fusion of the

autophagosome with the lysosome.[1][10] This blockade leads to an accumulation of

autophagosomes within the cell, an effect that is widely used to measure autophagic flux.[11]
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Figure 2. Bafilomycin D's point of inhibition in the autophagy pathway.

At higher concentrations (typically ≥ 6 nM in SH-SY5Y cells), Bafilomycin D can induce

apoptosis, or programmed cell death.[12] The mechanism is multifactorial and may involve the

induction of a cellular stress response, increased reactive oxygen species (ROS), and

activation of caspase-dependent pathways.[1][12]

Antiviral Properties: Bafilomycin D has been shown to reduce viral genome copy numbers

of H1N1 influenza A in infected cells.[2] This is often due to the reliance of many viruses on

endosomal acidification for entry into the host cell.

Ionophore Activity: Bafilomycins can also act as ionophores, transporting potassium (K+)

ions across biological membranes, which can lead to mitochondrial damage.[1]

Key Experimental Protocols
This protocol outlines a method to measure the H+ pumping activity of V-ATPase in isolated

membrane vesicles and its inhibition by Bafilomycin D. The assay typically measures the

quenching of a pH-sensitive fluorescent dye (like Acridine Orange) as it accumulates inside the

acidic vesicles.

Preparation of Microsomes/Vesicles: Isolate membrane vesicles rich in V-ATPase (e.g., from

kidney microsomes or osteoclasts) through differential centrifugation and store them at

-80°C.[5]

Assay Buffer Preparation: Prepare an assay buffer containing components such as 50 mM

HEPES (pH 7.4), 6 mM MgSO₄, and inhibitors for other ATPases (e.g., 0.5 mM sodium

orthovanadate for P-ATPases, 0.5 mM sodium azide for F-ATPases).[13]

Reaction Setup: In a fluorometer cuvette, add the prepared membrane vesicles and the

fluorescent dye Acridine Orange to the assay buffer.

Initiation of Reaction: Start the reaction by adding ATP (e.g., 3 mM final concentration). The

V-ATPase will begin pumping protons, causing the vesicles to acidify and quench the

fluorescence of the Acridine Orange.
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Inhibition Measurement: To test Bafilomycin D, pre-incubate the membrane vesicles with

varying concentrations of the inhibitor for a short period before adding ATP.

Data Analysis: Measure the initial rate of fluorescence quenching. Calculate the percent

inhibition at each Bafilomycin D concentration relative to a vehicle control (e.g., DMSO) and

determine the IC₅₀ value.

This assay is crucial for determining whether an observed increase in autophagosome markers

(like LC3-II) is due to increased autophagosome formation or a blockage in their degradation.

[11]

Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and allow them to adhere. Treat

the cells with the experimental compound of interest (to induce or inhibit autophagy) in the

presence and absence of Bafilomycin D. A typical concentration for Bafilomycin D is 10-

100 nM.[2][14] A control group treated with only Bafilomycin D should be included to

measure basal autophagic flux.

Incubation Time: The co-incubation time with Bafilomycin D is typically short (2-4 hours) to

prevent secondary effects from prolonged lysosomal dysfunction.[14]

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer

supplemented with protease inhibitors.

Western Blotting:

Separate total protein lysates via SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody against LC3. This antibody detects both

LC3-I (cytosolic form) and LC3-II (lipid-conjugated, autophagosome-associated form).

Also probe for an autophagy substrate like p62/SQSTM1, which is degraded in

autolysosomes. An accumulation of p62 indicates a block in autophagy.

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by

comparing the amount of LC3-II in the absence versus the presence of Bafilomycin D. A
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significant increase in LC3-II levels in the presence of Bafilomycin D indicates an active

autophagic flux.
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Figure 3. Experimental workflow for an autophagic flux assay.

Conclusion
Bafilomycin D is a powerful and highly selective inhibitor of V-ATPase, making it an

indispensable tool in cellular and molecular biology. Its ability to potently disrupt the

acidification of intracellular organelles allows researchers to probe the intricate functions of

lysosomes and endosomes. Its primary application in blocking the final stages of autophagy

has been instrumental in developing the autophagic flux assay, which remains the gold

standard for accurately measuring autophagic activity. While its cytotoxicity at higher

concentrations limits its therapeutic potential, Bafilomycin D's specificity continues to provide

critical insights into the fundamental cellular processes governed by pH homeostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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